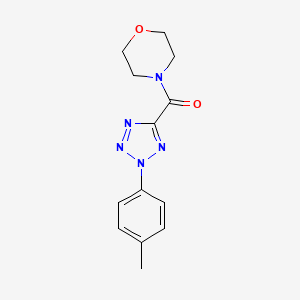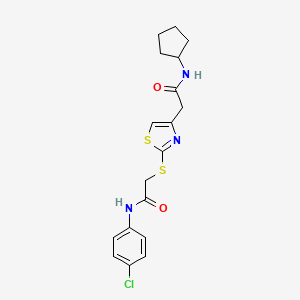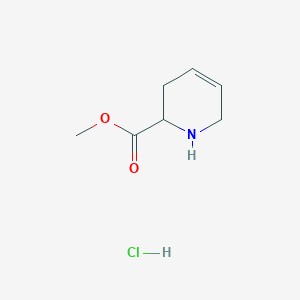
(S)-alpha-(Dimethylamino)benzeneacetic acid HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-alpha-(Dimethylamino)benzeneacetic acid HCl” is a chemical compound with the CAS Number: 1353887-53-2 . It has a molecular weight of 215.68 and its IUPAC name is (S)-2-(dimethylamino)-2-phenylacetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “(S)-alpha-(Dimethylamino)benzeneacetic acid HCl” is 1S/C10H13NO2.ClH/c1-11(2)9(10(12)13)8-6-4-3-5-7-8;/h3-7,9H,1-2H3,(H,12,13);1H/t9-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“(S)-alpha-(Dimethylamino)benzeneacetic acid HCl” has a molecular weight of 215.68 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen
Applications in Cosmetic and Therapeutic Formulations
Hydroxy acids (HAs), including α-hydroxy acids (to which (S)-alpha-(Dimethylamino)benzeneacetic acid HCl belongs), are significantly utilized in cosmetic and therapeutic formulations due to their beneficial effects on the skin. These compounds are primarily used in treatments for photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The applications emphasize the importance of safety evaluations, particularly concerning their prolonged use on sun-exposed skin, and the biological mechanisms of HAs still require further clarification (Kornhauser, Coelho, & Hearing, 2010).
Organic Acids in Acidizing Operations
Organic acids, including (S)-alpha-(Dimethylamino)benzeneacetic acid HCl, are reviewed for their roles in acidizing operations in carbonate and sandstone formations. The review discusses the advantages of using organic acids over hydrochloric acid (HCl), especially in high-temperature operations, due to their lower corrosion rates and better retardation performance. The use of organic acids, such as formic, acetic, citric, and lactic acids, is highlighted in various applications like formation damage removal, dissolution, and as intensifiers to reduce corrosion rates (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Disinfection Applications
Peracetic acid, which is closely related to (S)-alpha-(Dimethylamino)benzeneacetic acid HCl, is recognized for its strong disinfectant properties and has a broad spectrum of antimicrobial activity. Its use in wastewater effluents has gained attention due to its effectiveness even in the presence of heterogeneous organic matter and its environmental benefits. However, its high cost and the increase of organic content in effluent due to acetic acid are noted as drawbacks (Kitis, 2004).
Photocarcinogenesis Modifications
While the paper mainly discusses hydroxy acids, it does provide insights into the modifications evoked by topical applications of products containing HAs on photocarcinogenesis. It suggests that more research is needed to understand the effects of HAs, including (S)-alpha-(Dimethylamino)benzeneacetic acid HCl, on melanogenesis, tanning, and their contribution to cosmetic vehicles (Kornhauser, Coelho, & Hearing, 2010).
Zukünftige Richtungen
While specific future directions for “(S)-alpha-(Dimethylamino)benzeneacetic acid HCl” were not found in the search results, it’s worth noting that modifications of similar compounds have led to the development of highly biologically active compounds for the treatment of neurodegenerative disorders and as antitumor agents .
Eigenschaften
IUPAC Name |
(2S)-2-(dimethylamino)-2-phenylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)9(10(12)13)8-6-4-3-5-7-8;/h3-7,9H,1-2H3,(H,12,13);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYXFGONKKDOKW-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-a-(Dimethylamino)benzeneacetic acid HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2473050.png)
![4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473052.png)
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2473053.png)
![2-((5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2473054.png)
![N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2473056.png)

![N-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2473060.png)
![1-benzyl-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2473061.png)
![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B2473063.png)



![{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B2473072.png)